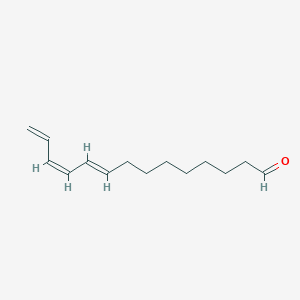
Dextromethorphan O-Trideuteromethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dextromethorphan O-Trideuteromethyl is a deuterated analog of dextromethorphan, a well-known antitussive (cough suppressant) drug. The compound is chemically represented as C18H25NO with a molecular weight of 271.4 g/mol . The incorporation of deuterium atoms into the molecular structure of dextromethorphan enhances its stability and alters its pharmacokinetic properties, making it a valuable compound for various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dextromethorphan O-Trideuteromethyl involves the selective O-methylation of dextromethorphan intermediates. One common method includes the reaction of (+)-3-hydroxy-17-methyl-(9α, 13α, 14α)-morphinan with trideuteromethyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions . The reaction is typically carried out in an inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dextromethorphan O-Trideuteromethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dextromethorphan N-oxide.
Reduction: Reduction reactions can convert the compound back to its parent form, dextromethorphan.
Substitution: The trideuteromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are employed for substitution reactions.
Major Products Formed
Oxidation: Dextromethorphan N-oxide.
Reduction: Dextromethorphan.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Dextromethorphan O-Trideuteromethyl has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and reaction tracking.
Biology: Employed in metabolic studies to understand the biotransformation of dextromethorphan and its analogs.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic properties compared to non-deuterated dextromethorphan.
Industry: Utilized in the development of deuterated drugs with enhanced stability and efficacy
Mecanismo De Acción
Dextromethorphan O-Trideuteromethyl exerts its effects primarily through its action on the central nervous system. It acts as a low-affinity uncompetitive antagonist of the NMDA receptor and a sigma-1 receptor agonist . Additionally, it inhibits the reuptake of serotonin and norepinephrine, contributing to its antitussive and potential antidepressant effects . The incorporation of deuterium atoms enhances the metabolic stability of the compound, leading to prolonged action and reduced side effects .
Comparación Con Compuestos Similares
Similar Compounds
Dextromethorphan: The non-deuterated parent compound with similar pharmacological effects but lower metabolic stability.
Dextrorphan: The active metabolite of dextromethorphan with similar receptor activity.
Levomethorphan: The levorotatory isomer of dextromethorphan with opioid activity.
Uniqueness
Dextromethorphan O-Trideuteromethyl stands out due to its enhanced metabolic stability and altered pharmacokinetic profile. The presence of deuterium atoms reduces the rate of metabolic degradation, leading to prolonged therapeutic effects and potentially lower dosages required for efficacy .
Propiedades
Fórmula molecular |
C18H25NO |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(1S,9S,10S)-17-methyl-4-(trideuteriomethoxy)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i2D3 |
Clave InChI |
MKXZASYAUGDDCJ-BFANUQHESA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1 |
SMILES canónico |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)

![tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate](/img/structure/B15295710.png)
![7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B15295712.png)


![10-(Propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B15295729.png)
![N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide](/img/structure/B15295734.png)

![Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B15295757.png)


![Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15295773.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate](/img/structure/B15295775.png)
